molecular formula C15H15N3O2 B2705544 N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide CAS No. 931596-95-1

N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide

Cat. No.: B2705544
CAS No.: 931596-95-1
M. Wt: 269.304
InChI Key: YBHBUAJHPVSQNM-UHFFFAOYSA-N
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Description

N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide is a chemical compound with the molecular formula C15H15N3O2The compound features a pyridine ring substituted with a carbohydrazide group and a 3,5-dimethylbenzoyl moiety, which contributes to its unique chemical properties .

Scientific Research Applications

N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide has several scientific research applications:

Safety and Hazards

N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide typically involves the reaction of 3,5-dimethylbenzoyl chloride with pyridine-2-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide
  • N’-(3,5-dimethylbenzoyl)-2,2-dimethyl-4-oxochroman-6-carbohydrazide
  • N’-(3,5-dimethylbenzoyl)-2-pyridinecarbohydrazide

Uniqueness

N’-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide is unique due to its specific substitution pattern on the pyridine ring and the presence of the 3,5-dimethylbenzoyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

N'-(3,5-dimethylbenzoyl)pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-7-11(2)9-12(8-10)14(19)17-18-15(20)13-5-3-4-6-16-13/h3-9H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHBUAJHPVSQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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